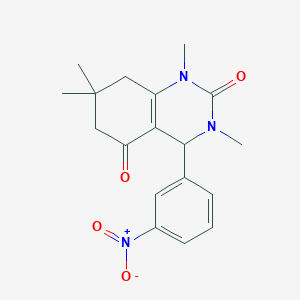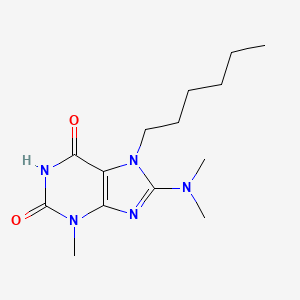
Nuciferine
Overview
Description
Nuciferine is an alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera . It has a complex structure with the IUPAC name 1,2-Dimethoxy-6aβ-aporphine . This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-obesity, and anti-cancer effects .
Scientific Research Applications
Nuciferine has a wide range of scientific research applications:
Mechanism of Action
While the specific mechanism of action of “1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline” is not detailed in the search results, it has been studied for its potential as a treatment for dystrophic myotonia . This suggests that it may have effects on muscle function, although the exact mechanism is not specified.
Future Directions
The future directions for research on this compound could include further exploration of its potential medicinal properties, particularly its use in the treatment of dystrophic myotonia . Additionally, further studies could investigate its synthesis, chemical reactions, and physical and chemical properties to better understand its characteristics and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization . These reactions typically involve the use of specific reagents and conditions to achieve the desired transformations. For instance, the O-dealkylation process may require the use of strong acids or bases, while N-dealkylation might involve the use of reducing agents .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the leaves of Nelumbo nucifera . The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nuciferine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as dehydrothis compound and 1,2-dihydroxyaporphine . These derivatives often exhibit different pharmacological properties compared to the parent compound.
Comparison with Similar Compounds
Nuciferine is structurally related to other aporphine alkaloids, such as apomorphine and northis compound . Compared to these compounds, this compound exhibits unique pharmacological properties, including its diverse receptor activity profile and its ability to inhibit the dopamine transporter . This makes this compound a valuable compound for further research and development in various therapeutic areas.
List of Similar Compounds
- Apomorphine
- Northis compound
- 1,2-Dihydroxyaporphine
- Dehydron
Properties
IUPAC Name |
1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVQPIHKOARKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-18-8 | |
| Record name | (±)-Nuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5868-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-1-(2,3,4-Trimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B3874518.png)
![N'-[(1E)-1-(2,3,4-Trimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B3874520.png)
![2-[4-(6-Methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3874526.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3874534.png)
![8-(Azepan-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B3874550.png)
![4-(4-FLUOROPHENYL)-1H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B3874556.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)](/img/structure/B3874560.png)

![3-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3874569.png)
![N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide](/img/structure/B3874585.png)


